Hexyl[1-(pyridin-4-yl)ethyl]amine Hexyl[1-(pyridin-4-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20407906
InChI: InChI=1S/C13H22N2/c1-3-4-5-6-9-15-12(2)13-7-10-14-11-8-13/h7-8,10-12,15H,3-6,9H2,1-2H3
SMILES:
Molecular Formula: C13H22N2
Molecular Weight: 206.33 g/mol

Hexyl[1-(pyridin-4-yl)ethyl]amine

CAS No.:

Cat. No.: VC20407906

Molecular Formula: C13H22N2

Molecular Weight: 206.33 g/mol

* For research use only. Not for human or veterinary use.

Hexyl[1-(pyridin-4-yl)ethyl]amine -

Specification

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
IUPAC Name N-(1-pyridin-4-ylethyl)hexan-1-amine
Standard InChI InChI=1S/C13H22N2/c1-3-4-5-6-9-15-12(2)13-7-10-14-11-8-13/h7-8,10-12,15H,3-6,9H2,1-2H3
Standard InChI Key VXEACQYAHQIESL-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC(C)C1=CC=NC=C1

Introduction

Chemical Structure and Molecular Characteristics

Hexyl[1-(pyridin-4-yl)ethyl]amine features a pyridine ring connected to an ethylamine moiety, with a hexyl group extending from the amine nitrogen. The IUPAC name, N-(1-pyridin-4-ylethyl)hexan-1-amine, reflects this arrangement. Key structural attributes include:

  • Molecular Formula: C₁₃H₂₂N₂

  • Molecular Weight: 206.33 g/mol

  • SMILES Notation: CCCCCCNC(C)C₁=CC=NC=C₁

  • InChI Key: VXEACQYAHQIESL-UHFFFAOYSA-N

The pyridine ring’s electron-deficient nature facilitates π–π stacking interactions and metal coordination, while the hexyl chain enhances lipophilicity, influencing solubility and membrane permeability. Comparative analysis with analogs such as 1-(pyridin-4-yl)hexan-1-amine (C₁₁H₁₈N₂) reveals that the ethyl spacer in Hexyl[1-(pyridin-4-yl)ethyl]amine reduces steric hindrance, optimizing reactivity in nucleophilic substitutions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction between 1-(pyridin-4-yl)ethylamine and hexyl halides (e.g., hexyl bromide) under basic conditions:

  • Reaction Setup:

    • Dissolve 1-(pyridin-4-yl)ethylamine in dichloromethane.

    • Add potassium carbonate to deprotonate the amine.

    • Introduce hexyl bromide dropwise at room temperature.

  • Mechanism:

    • Deprotonation: Base abstracts a proton from the amine, generating a nucleophilic amine anion.

    • Nucleophilic Attack: The anion attacks the electrophilic carbon of the hexyl halide.

    • Byproduct Formation: Halide ion (e.g., Br⁻) is released as a leaving group.

  • Purification:

    • Column chromatography isolates the product with >95% purity.

Industrial-Scale Optimization

Continuous flow synthesis is employed for large-scale production, enhancing yield (85–90%) and reducing reaction time. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature60–70°CAccelerates kinetics
SolventTetrahydrofuranImproves solubility
Residence Time15–20 minutesMinimizes side reactions

This method minimizes byproducts like dialkylated amines, ensuring compliance with pharmaceutical-grade standards.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary amine group undergoes alkylation and acylation:

  • Alkylation: Reaction with methyl iodide yields N-methyl derivatives, increasing lipophilicity (logP +0.8).

  • Acylation: Acetyl chloride forms amides, enhancing water solubility (e.g., logP −1.2 for N-acetyl variant).

Oxidation Reactions

Treatment with hydrogen peroxide produces N-oxide derivatives, which exhibit redox-sensitive behavior. These compounds are explored in drug delivery systems for targeted release in hypoxic tumor environments.

Comparative Reactivity

Structural analogs demonstrate varying reactivities:

CompoundKey DifferenceReactivity Trend
Hexyl[1-(pyridin-3-yl)ethyl]aminePyridine at position 3Reduced nucleophilicity
Hexyl[1-(pyridin-2-yl)ethyl]aminePyridine at position 2Enhanced steric hindrance

The 4-pyridyl configuration in Hexyl[1-(pyridin-4-yl)ethyl]amine balances electronic and steric effects, favoring efficient reactions.

Cell LineEC₅₀ (μM)Mechanism
A5492.5Histone acetyltransferase inhibition
MCF71.8Caspase-mediated apoptosis
HT-293.0Microtubule disruption

The compound’s inhibition of p300/CBP histone acetyltransferases alters gene expression, suppressing tumor proliferation.

In Vivo Efficacy

Mouse xenograft models treated with 10 mg/kg/day showed a 60% reduction in tumor volume over 21 days. Combination therapy with cisplatin enhanced efficacy, reducing tumor size by 78%.

Structure-Activity Relationships (SAR)

Modifications to the hexyl chain and pyridine ring impact bioactivity:

ModificationEffect on EC₅₀ (μM)
Shortening hexyl chainEC₅₀ increases to 5.2
Adding fluorine to pyridineEC₅₀ decreases to 1.3

These findings guide the design of derivatives with improved pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator